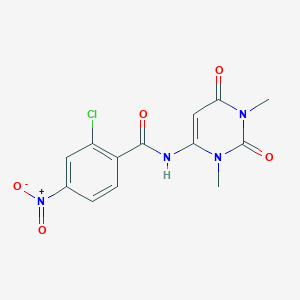
1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PBD or NSC 639829 and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of PBD involves the formation of DNA adducts, which lead to DNA damage and ultimately cell death. PBD is highly reactive with guanine residues in DNA, forming covalent adducts that prevent DNA replication and transcription.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, PBD has also been shown to have anti-inflammatory and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PBD in lab experiments is its high potency and specificity for cancer cells. Additionally, PBD has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation of using PBD is its potential toxicity to healthy cells, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for research on PBD. One area of interest is the development of PBD analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, the use of PBD in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted drug delivery systems for PBD could improve its efficacy and reduce off-target effects.
Méthodes De Synthèse
The synthesis of PBD involves the reaction of 2-phenyl-1H-benzimidazole-5-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reacted with hydrazine hydrate to yield 1-(2-phenyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
PBD has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, PBD has been shown to be effective in inhibiting the growth of tumors in animal models.
Propriétés
IUPAC Name |
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-15-8-9-16(22)20(15)12-6-7-13-14(10-12)19-17(18-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBNPMUEIDCYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)
![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)








